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Compound of Interest

Compound Name:
3-Methoxy-5-

(trifluoromethyl)phenylacetic acid

Cat. No.: B1453394 Get Quote

An In-Depth Technical Guide to the Chemical Structure and Analysis of 3-Methoxy-5-
(trifluoromethyl)phenylacetic Acid

Introduction
3-Methoxy-5-(trifluoromethyl)phenylacetic acid is a substituted aromatic carboxylic acid. Its

structural motifs, particularly the trifluoromethyl (CF₃) and methoxy (OCH₃) groups, are of

significant interest in medicinal chemistry and materials science. The CF₃ group can enhance

metabolic stability, lipophilicity, and binding affinity of a molecule, while the methoxy group can

influence solubility and electronic properties. As a derivative of phenylacetic acid, it serves as a

valuable building block in organic synthesis.

This guide provides a comprehensive overview of the chemical structure, properties, and

analytical characterization of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid. It is intended

for researchers, scientists, and professionals in drug development who require a detailed

understanding of this compound's analytical profile. The methodologies described herein are

grounded in established principles of chemical analysis, providing a framework for robust

characterization, quality control, and further investigation.

Chemical Structure and Physicochemical Properties
Chemical Structure

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1453394?utm_src=pdf-interest
https://www.benchchem.com/product/b1453394?utm_src=pdf-body
https://www.benchchem.com/product/b1453394?utm_src=pdf-body
https://www.benchchem.com/product/b1453394?utm_src=pdf-body
https://www.benchchem.com/product/b1453394?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The molecule consists of a phenylacetic acid core. The benzene ring is substituted at position 3

with a methoxy group (-OCH₃) and at position 5 with a trifluoromethyl group (-CF₃).

Figure 1. Chemical Structure of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid

Physicochemical Properties
A summary of the key physicochemical properties is presented below. These values are crucial

for understanding the compound's behavior in various experimental and physiological

environments.

Property Value Reference

CAS Number 916421-04-0 [1]

Molecular Formula C₁₀H₉F₃O₃ [1][2]

Molecular Weight 234.17 g/mol [1][2]

Exact Mass 234.05037863 Da [1]

XLogP3 2.2 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
6 [1]

Rotatable Bond Count 3 [1]

Spectroscopic Analysis and Characterization
A multi-technique spectroscopic approach is essential for the unambiguous identification and

structural elucidation of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid.
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Infrared (IR) Spectroscopy
Principle and Expected Absorptions: Infrared spectroscopy is a powerful tool for identifying

functional groups. For this molecule, the spectrum is dominated by features of the carboxylic

acid and the substituted benzene ring. The carboxylic acid functional group is particularly

distinctive due to strong hydrogen bonding, which often leads to the formation of dimers and

results in characteristically broad absorption bands.[3][4]

The expected absorptions for an aromatic carboxylic acid like this one include a very broad O-

H stretching band from 3500 to 2500 cm⁻¹, an intense carbonyl (C=O) stretch between 1710

and 1680 cm⁻¹ (the lower frequency is due to conjugation with the aromatic ring), and a C-O

stretching peak between 1320 and 1210 cm⁻¹.[5][6] The trifluoromethyl group will exhibit strong

C-F stretching bands, typically in the 1350-1100 cm⁻¹ region.

Table of Characteristic IR Peaks:
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Comments

3500 - 2500
O-H stretch

(Carboxylic Acid)
Strong, Very Broad

Broadness is due to

hydrogen bonding.[3]

[5]

~3000
C-H stretch (Aromatic

& Alkyl)
Medium, Sharp

Often superimposed

on the broad O-H

band.[3]

1710 - 1680
C=O stretch

(Carbonyl)
Strong, Sharp

Position is influenced

by conjugation with

the aromatic ring.[5][6]

~1600, ~1475
C=C stretch (Aromatic

Ring)
Medium to Weak

Characteristic of the

benzene ring.

1350 - 1100
C-F stretch

(Trifluoromethyl)
Strong

Multiple strong bands

are expected.

1320 - 1210
C-O stretch

(Carboxylic Acid)
Strong [3][5]

960 - 900
O-H bend (out-of-

plane)
Medium, Broad

Also known as the

"OH wag," it is a

diagnostically useful

peak for carboxylic

acids.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent

such as isopropanol and allowing it to dry completely.

Record a background spectrum of the empty ATR setup. This will be automatically

subtracted from the sample spectrum.

Place a small amount (a few milligrams) of the solid 3-Methoxy-5-
(trifluoromethyl)phenylacetic acid sample onto the ATR crystal.
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Apply pressure using the built-in clamp to ensure good contact between the sample and the

crystal.

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹

with a resolution of 4 cm⁻¹.

Clean the crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. For a complete analysis, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

3.2.1 ¹H NMR Analysis The ¹H NMR spectrum will show distinct signals for each type of proton

in the molecule. The aromatic region is particularly informative about the substitution pattern.

-COOH (Carboxylic Acid Proton): A very broad singlet, typically downfield (>10 ppm). Its

broadness is due to hydrogen exchange.

Aromatic Protons (Ar-H): The 1,3,5-substitution pattern will result in three distinct signals in

the aromatic region (typically 7.0-8.0 ppm), each integrating to 1H. They will appear as

singlets or narrow multiplets (e.g., triplets or doublets of doublets with small coupling

constants).

-CH₂- (Methylene Protons): A sharp singlet, expected around 3.7 ppm, adjacent to the

aromatic ring.

-OCH₃ (Methoxy Protons): A sharp singlet, expected around 3.8-3.9 ppm.

3.2.2 ¹³C NMR Analysis The ¹³C NMR spectrum will show a signal for each of the 10 unique

carbon atoms in the structure.

-COOH (Carbonyl Carbon): Expected in the 170-180 ppm range.

Aromatic Carbons: Six distinct signals are expected in the 110-160 ppm range. The carbons

directly attached to the electron-withdrawing CF₃ group and the electron-donating OCH₃

group will be significantly shifted. The carbon attached to the CF₃ group will appear as a

quartet due to C-F coupling.
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-CH₂- (Methylene Carbon): Expected around 40-45 ppm.

-OCH₃ (Methoxy Carbon): Expected around 55-60 ppm.

-CF₃ (Trifluoromethyl Carbon): A quartet, typically around 120-130 ppm, with a large C-F

coupling constant.

3.2.3 ¹⁹F NMR Analysis This technique is highly specific for fluorine-containing compounds. A

single, sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group. This

provides a clean and unambiguous confirmation of the presence of this functional group.

Experimental Protocol: NMR Spectroscopy

Accurately weigh approximately 5-10 mg of the sample.

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean

NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative

analysis is required or if the solvent signal cannot be used as a reference.

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Process the data (Fourier transform, phase correction, and baseline correction) and integrate

the signals in the ¹H spectrum.

Mass Spectrometry (MS)
Principle and Expected Fragmentation: Mass spectrometry provides information about the

molecular weight and elemental composition of a compound. Under electron ionization (EI), the

molecule will fragment in a predictable manner, offering structural confirmation. The molecular

ion (M⁺˙) peak is expected at m/z 234.

Key fragmentation pathways include:

Loss of the carboxyl group: A significant fragment corresponding to [M - COOH]⁺ (m/z 189).
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Benzylic cleavage: Formation of the [M - CH₂COOH]⁺ fragment is unlikely. Instead,

rearrangement to a tropylium-like ion after the loss of a radical is possible.

Loss of methoxy group: A fragment corresponding to [M - OCH₃]⁺ (m/z 203).

Diagram 1. Predicted ESI-MS fragmentation pathway.

Experimental Protocol: Mass Spectrometry

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or

acetonitrile.

For Electrospray Ionization (ESI), directly infuse the solution into the mass spectrometer at a

low flow rate (e.g., 5-10 µL/min).

Acquire spectra in both positive and negative ion modes to determine the most sensitive

mode of ionization. In negative mode, the [M-H]⁻ ion at m/z 233 would be expected.

For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain

an accurate mass measurement, which can be used to confirm the elemental formula.

Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
Methodology and Column Selection Rationale: Reverse-phase HPLC (RP-HPLC) is the

standard method for analyzing phenylacetic acid derivatives due to their moderate polarity.[7] A

C18 stationary phase is the logical first choice, as it provides excellent retention and separation

for aromatic compounds. The mobile phase typically consists of an organic modifier

(acetonitrile or methanol) and an aqueous component buffered to an acidic pH.[7][8] An acidic

pH (e.g., using formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic

acid group, ensuring a consistent retention time and sharp peak shape. Detection is typically

performed using a UV detector set at a wavelength where the phenyl ring absorbs, often

between 210-220 nm.[9][10]

Diagram 2. General workflow for HPLC analysis.

Detailed Experimental Protocol:
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Parameter Condition Rationale

Instrument
HPLC system with UV

Detector

Standard equipment for purity

analysis.

Column C18, 4.6 x 150 mm, 5 µm
Provides good retention and

resolution for aromatic acids.

Mobile Phase A Water with 0.1% Formic Acid

Acid suppresses ionization of

the carboxyl group for better

peak shape.

Mobile Phase B
Acetonitrile with 0.1% Formic

Acid

Common organic solvent for

reverse-phase

chromatography.

Gradient 30% B to 95% B over 15 min

To elute the compound and

any potential impurities with

different polarities.

Flow Rate 1.0 mL/min
Standard flow rate for a 4.6

mm ID column.

Column Temp. 30 °C
Ensures reproducible retention

times.

Injection Vol. 10 µL
Standard volume for analytical

runs.

Detection UV at 220 nm
Wavelength for detecting the

aromatic ring.[10]

Sample Prep.
1 mg/mL in 50:50

Water:Acetonitrile

Ensures solubility and

compatibility with the mobile

phase.

Safety and Handling
As with any laboratory chemical, 3-Methoxy-5-(trifluoromethyl)phenylacetic acid should be

handled with appropriate care. Based on data for structurally similar compounds, it should be

treated as a hazardous substance.
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GHS Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319),

and may cause respiratory irritation (H335).[11][12]

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

goggles or a face shield, and a lab coat.[13][14]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes.[13][15]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away

from strong oxidizing agents.[13][14]

Conclusion
The comprehensive analysis of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid requires a

synergistic combination of spectroscopic and chromatographic techniques. IR spectroscopy

confirms the presence of key functional groups, while detailed NMR analysis (¹H, ¹³C, and ¹⁹F)

elucidates the precise molecular structure and connectivity. Mass spectrometry verifies the

molecular weight and provides insight into fragmentation patterns, and a well-designed RP-

HPLC method allows for accurate purity assessment. Adherence to the detailed protocols and

safety guidelines outlined in this guide will ensure the reliable and safe characterization of this

important chemical compound for research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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